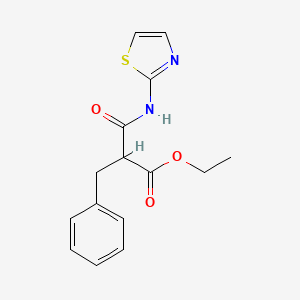

ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

Description

Properties

IUPAC Name |

ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-2-20-14(19)12(10-11-6-4-3-5-7-11)13(18)17-15-16-8-9-21-15/h3-9,12H,2,10H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIOENIBPKKTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate typically involves the condensation of ethyl 3-oxo-3-(thiazol-2-yl)propanoate with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: Research into its pharmacological effects could lead to new therapeutic agents.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

a) Ethyl 3-Oxo-3-(1,3-thiazol-2-ylamino)propanoate

This compound (referred to as 1 in ) lacks the benzyl group at the 2-position. Pyrolysis studies reveal its decomposition into 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (3), ethanol, carbon suboxide (4), and 2-aminothiazole (5) at temperatures above 300°C .

b) Ethyl 3-Oxo-3-(4H-1,2,4-triazol-3-ylamino)propanoate

Replacing the thiazole ring with a triazole moiety (compound 2 in ) introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions. Such modifications are critical in medicinal chemistry, where triazole derivatives are prized for their pharmacokinetic properties .

Agrochemical Propanoate Derivatives

lists several ethyl propanoate esters used as herbicides, including:

- Fenoxaprop ethyl ester: Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate

- Quizalofop-P-ethyl: Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate

These compounds share the ethyl propanoate backbone but feature bulky aromatic substituents (e.g., benzoxazolyl, quinoxalinyl) that enhance herbicidal activity by targeting acetyl-CoA carboxylase in plants . Unlike the target compound, which contains a thiazole ring, these analogues rely on chloro-aromatic groups for bioactivity.

Flavor and Fragrance Compounds

Ethyl propanoate derivatives are prevalent in food chemistry (–7). Key examples include:

- Ethyl hexanoate: Dominant in pineapple pulp (106.21 µg·kg⁻¹), contributing fruity notes .

- Ethyl 3-(methylthio)propanoate: Detected in pineapple core (42.67 µg·kg⁻¹), imparting sulfurous aromas .

- Ethyl propanoate: Identified in fermented mandarin fish, enhancing sweet and fruity aromas .

These esters lack heterocyclic substituents but demonstrate how minor structural changes (e.g., alkyl chain length, sulfur incorporation) drastically alter volatility, odor thresholds, and sensory profiles.

Data Tables

Table 1: Structural and Functional Comparison of Ethyl Propanoate Derivatives

Table 2: Thermal Decomposition Products of Thiazole-Containing Propanoates

Biological Activity

Ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, research findings, and applications.

Chemical Structure and Properties

Ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate features a thiazole ring, a benzyl group, and an ester functional group. This unique combination of functional groups contributes to its diverse biological properties.

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |

| Molecular Formula | C15H16N2O3S |

| Molecular Weight | 300.36 g/mol |

The biological activity of ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate is primarily attributed to its interaction with various molecular targets. The thiazole moiety can interact with enzymes or receptors, influencing biological pathways. Preliminary studies indicate that the compound may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings often possess significant antimicrobial properties. For instance:

- A study indicated that thiazole derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Case Study: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate was tested against several bacterial strains. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a viable candidate for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate has been explored in various studies. Thiazole-containing compounds have shown promising results in inhibiting cancer cell proliferation.

Research Findings

A recent study highlighted the anticancer activity of thiazole derivatives against multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | <10 µM |

| Jurkat (human T-cell leukemia) | <20 µM |

| U251 (human glioblastoma) | <15 µM |

These results indicate that ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate may inhibit cancer cell growth effectively.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-benzyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via a condensation reaction between 1-chloro-2-(4-tolyl)diazene and ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate in ethanol containing sodium acetate trihydrate. Key parameters include:

- Solvent system: Ethanol (polar protic solvent) to stabilize intermediates.

- Temperature: Ice-bath (0–5°C) for 2 hours to minimize side reactions.

- Purification: Recrystallization from dimethylformamide (DMF) to obtain yellow blocks with a melting point of 152–153°C .

For optimization, varying catalyst concentrations (e.g., sodium acetate), solvent polarity, and reaction time can improve yield.

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray diffraction (XRD): Provides precise molecular conformation and crystal packing (e.g., monoclinic space group P2₁/c with a-axis packing observed in ) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbonyl/thiazole group integration.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., calculated m/z vs. experimental).

- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).

Cross-validation between XRD and NMR resolves ambiguities in tautomeric forms .

Q. How should preliminary biological activity screening be designed to assess this compound's potential pharmacological effects?

Methodological Answer:

- In vitro assays:

- Anti-inflammatory: Measure inhibition of cyclooxygenase (COX-2) or interleukin-6 (IL-6) in macrophage cell lines.

- Anticancer: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Enzyme inhibition: Test activity against kinases or proteases linked to disease pathways.

- Control experiments: Include positive controls (e.g., aspirin for anti-inflammatory assays) and solvent-only controls.

Thiazole derivatives in and suggest targeting redox-sensitive pathways .

Advanced Research Questions

Q. How can contradictory data from different analytical techniques (e.g., NMR vs. XRD) regarding molecular conformation be resolved?

Methodological Answer:

- Hybrid validation: Combine XRD-derived crystal structures with DFT (Density Functional Theory) calculations to model solution-state conformations.

- Variable-temperature NMR: Probe dynamic behavior (e.g., tautomerism) by acquiring spectra at 25°C vs. 60°C.

- Synchrotron XRD: High-resolution data collection reduces thermal motion artifacts.

For example, ’s XRD data confirmed the Z-isomer, while NMR may show equilibrium; computational modeling bridges this gap .

Q. What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., COX-2, EGFR kinase).

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability.

- QSAR modeling: Corrogate substituent effects (e.g., benzyl vs. phenyl groups) on bioactivity.

highlights PASS software for activity prediction, while emphasizes quantum chemical reaction path searches .

Q. What strategies are effective in optimizing the regioselectivity and stereochemical outcomes in derivatives synthesis?

Methodological Answer:

- Catalyst screening: Use chiral catalysts (e.g., L-proline) for asymmetric synthesis of stereoisomers.

- Solvent effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the β-keto position.

- Protecting groups: Temporarily block reactive sites (e.g., thiazole NH) using Boc or Fmoc groups.

’s synthesis avoided side products via controlled ice-bath conditions, while used regioselective acylation .

Q. How can researchers investigate the metabolic stability and pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

- In vitro ADME:

- Microsomal stability: Incubate with liver microsomes (human/rat) to measure half-life.

- Plasma protein binding: Use equilibrium dialysis or ultrafiltration.

- In vivo pharmacokinetics: Administer to rodents and collect plasma samples for LC-MS/MS analysis (Cmax, AUC, t½).

- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

Safety protocols from (e.g., PPE, ventilation) are critical during handling .

Q. What methodologies are recommended for elucidating the compound's mechanism of action in modulating biochemical pathways?

Methodological Answer:

- Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Metabolomics: LC-HRMS to track alterations in metabolic intermediates (e.g., ATP, NADPH).

and suggest thiazole derivatives modulate ROS pathways; CRISPR knockouts can validate target genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.